Cas no 64114-29-0 (2-(Bromomethyl)-6-methylpyridine hydrobromide)

2-(Bromomethyl)-6-methylpyridine hydrobromide 化学的及び物理的性質
名前と識別子
-
- 2-(Bromomethyl)-6-methylpyridine hydrobromide
- Pyridine,2-(bromomethyl)-6-methyl-, hydrobromide (1:1)
- A834645
- MFCD08436135
- J-506269
- EN300-246249
- 2-(bromomethyl)-6-methylpyridine;hydrobromide
- AKOS016002394
- 2-BROMOMETHYL-6-METHYL-PYRIDINE HYDROBROMIDE
- 2-(Bromomethyl)-6-methylpyridine--hydrogen bromide (1/1)
- SCHEMBL11282133
- DTXSID10633222
- 2-(bromomethyl)-6-methyl-pyridine hydrobromide
- 64114-29-0
- 2-(Bromomethyl)-6-methylpyridinehydrobromide
- DB-422266
-
- MDL: MFCD08436135
- インチ: InChI=1S/C7H8BrN.BrH/c1-6-3-2-4-7(5-8)9-6;/h2-4H,5H2,1H3;1H
- InChIKey: VJDWDYXOGHHILO-UHFFFAOYSA-N
- ほほえんだ: CC1=NC(=CC=C1)CBr.Br
計算された属性
- せいみつぶんしりょう: 264.91000
- どういたいしつりょう: 264.91017g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 85
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9Ų
じっけんとくせい
- PSA: 12.89000
- LogP: 3.24300
2-(Bromomethyl)-6-methylpyridine hydrobromide セキュリティ情報
2-(Bromomethyl)-6-methylpyridine hydrobromide 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(Bromomethyl)-6-methylpyridine hydrobromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-246249-1.0g |
2-(bromomethyl)-6-methylpyridine hydrobromide |
64114-29-0 | 95% | 1.0g |
$19.0 | 2024-06-19 | |
Enamine | EN300-246249-2.5g |
2-(bromomethyl)-6-methylpyridine hydrobromide |
64114-29-0 | 95% | 2.5g |
$37.0 | 2024-06-19 | |
Chemenu | CM170848-5g |
2-(Bromomethyl)-6-methylpyridine hydrobromide |
64114-29-0 | 95% | 5g |
$211 | 2023-01-02 | |
Enamine | EN300-246249-0.05g |
2-(bromomethyl)-6-methylpyridine hydrobromide |
64114-29-0 | 95% | 0.05g |
$19.0 | 2024-06-19 | |
Enamine | EN300-246249-0.1g |
2-(bromomethyl)-6-methylpyridine hydrobromide |
64114-29-0 | 95% | 0.1g |
$19.0 | 2024-06-19 | |
Enamine | EN300-246249-0.5g |
2-(bromomethyl)-6-methylpyridine hydrobromide |
64114-29-0 | 95% | 0.5g |
$19.0 | 2024-06-19 | |
Enamine | EN300-246249-5.0g |
2-(bromomethyl)-6-methylpyridine hydrobromide |
64114-29-0 | 95% | 5.0g |
$65.0 | 2024-06-19 | |
abcr | AB251012-5g |
2-Bromomethyl-6-methyl-pyridine hydrobromide; . |
64114-29-0 | 5g |
€211.00 | 2025-02-16 | ||
1PlusChem | 1P00EDKW-250mg |
2-BROMOMETHYL-6-METHYL-PYRIDINE HYDROBROMIDE |
64114-29-0 | 95% | 250mg |
$57.00 | 2025-03-13 | |
abcr | AB251012-10 g |
2-Bromomethyl-6-methyl-pyridine hydrobromide; . |
64114-29-0 | 10 g |
€337.00 | 2023-07-20 |
2-(Bromomethyl)-6-methylpyridine hydrobromide 関連文献
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
2-(Bromomethyl)-6-methylpyridine hydrobromideに関する追加情報
Professional Introduction to 2-(Bromomethyl)-6-methylpyridine hydrobromide (CAS No. 64114-29-0)
2-(Bromomethyl)-6-methylpyridine hydrobromide, with the chemical formula C₇H₉Br₂N, is a significant compound in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 64114-29-0, has garnered attention due to its versatile applications in the synthesis of various bioactive molecules. The presence of both a bromomethyl group and a methyl-substituted pyridine ring makes it a valuable intermediate in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
The< strong> bromomethyl functionality in 2-(Bromomethyl)-6-methylpyridine hydrobromide allows for further functionalization through nucleophilic substitution reactions, enabling the creation of complex molecular structures. This property is particularly useful in medicinal chemistry, where such intermediates serve as building blocks for drug candidates. The< strong> hydrobromide salt form enhances the stability and solubility of the compound, making it more accessible for synthetic applications.
In recent years, there has been a growing interest in exploring the potential of 2-(Bromomethyl)-6-methylpyridine hydrobromide in the development of novel therapeutic agents. For instance, studies have highlighted its role in the synthesis of kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The pyridine core is a common pharmacophore in many drugs, and modifications at the 2-position can significantly alter the biological activity of the molecule.
One notable application of this compound is in the synthesis of neurological drugs. The bromomethyl group can be selectively coupled with amines or thiols to generate more complex structures that interact with specific neurotransmitter receptors. Recent research has demonstrated promising results in using derivatives of 2-(Bromomethyl)-6-methylpyridine hydrobromide to develop treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. These studies leverage the compound's ability to modulate receptor activity and inhibit pathological protein aggregation.
The< strong> pharmaceutical industry has also explored this compound for its potential in creating anti-inflammatory agents. Pyridine derivatives are known for their ability to interact with various inflammatory pathways, and modifications at key positions can enhance their efficacy. In particular, studies have shown that compounds derived from 2-(Bromomethyl)-6-methylpyridine hydrobromide can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the production of prostaglandins that mediate inflammation.
In addition to its pharmaceutical applications, 2-(Bromomethyl)-6-methylpyridine hydrobromide has found utility in materials science. The bromomethyl group allows for polymerization reactions, making it a potential monomer for creating novel polymers with specific properties. These polymers could find applications in coatings, adhesives, and even advanced materials for electronics.
The synthesis of 2-(Bromomethyl)-6-methylpyridine hydrobromide typically involves the bromination of 6-methylpyridine using brominating agents such as N-bromosuccinimide (NBS). This reaction introduces the bromomethyl group at the 2-position of the pyridine ring. The subsequent formation of the hydrobromide salt is achieved by treating the free base with hydrobromic acid (HBr). This synthetic route is efficient and scalable, making it suitable for industrial production.
Ongoing research continues to uncover new applications and derivatives of 2-(Bromomethyl)-6-methylpyridine hydrobromide. For example, recent studies have investigated its use as a precursor for metal-organic frameworks (MOFs), which are highly porous materials with potential applications in catalysis, gas storage, and separation technologies. The versatility of this compound underscores its importance as a building block in synthetic chemistry.
The< strong> safety profile of 2-(Bromomethyl)-6-methylpyridine hydrobromide is another critical aspect that has been extensively studied. While handling this compound requires standard laboratory precautions due to its reactivity, it does not pose significant health hazards when used appropriately. Proper storage conditions and handling procedures ensure that its benefits can be maximized while minimizing any potential risks.
In conclusion, 2-(Bromomethyl)-6-methylpyridine hydrobromide (CAS No. 64114-29-0) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and chemical research. Its unique structure and reactivity make it an invaluable intermediate for synthesizing bioactive molecules and advanced materials. As research continues to evolve, new applications and derivatives of this compound are likely to emerge, further solidifying its importance in scientific innovation.
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